Histone H2B-1

Nucleosome Stability Histone Variant Biochemistry Chromatin Dynamics

Histone H2B-1 is a member of the core histone H2B family (PF00125), serving as a fundamental structural subunit of the eukaryotic nucleosome. As a replication-dependent canonical histone, H2B-1 is primarily expressed during S-phase and deposited onto newly synthesized DNA.

Molecular Formula
Molecular Weight
Cat. No. B1576425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H2B-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H2B-1 Procurement Guide: Technical Specifications and Baseline Characteristics


Histone H2B-1 is a member of the core histone H2B family (PF00125), serving as a fundamental structural subunit of the eukaryotic nucleosome [1]. As a replication-dependent canonical histone, H2B-1 is primarily expressed during S-phase and deposited onto newly synthesized DNA [2]. The human genome encodes multiple H2B type-1 isoforms (including H2B1A, H2B1B, H2B1C through H2B1L and H2B1M), generating significant sequence micro-heterogeneity within the H2B family [1]. This inherent isoform diversity creates meaningful, quantifiable differences in protein expression across cell types and influences nucleosome dynamics in ways that directly impact the reproducibility of chromatin-based assays [3].

Why Generic Histone H2B Cannot Reliably Replace Histone H2B-1 in Quantitative Assays


Substituting a generic 'H2B' protein for a specific histone H2B type-1 isoform introduces uncontrolled variability into quantitative chromatin studies. Human H2B proteins are not a single molecular entity; mass spectrometry resolves 13 distinct somatic isoforms [1]. These isoforms exhibit differential lability within nucleosomes: H2A-H2B.1 dimers dissociate at lower NaCl concentrations compared to H2A-H2B.2 dimers, indicating variant-specific nucleosome stability [2]. Furthermore, isoform-specific expression profiles vary dramatically between cell lines; key type-1 isoforms such as H2B1B and H2B1M show large abundance variations across cancer models, undermining cross-study reproducibility if the exact isoform composition is not controlled [1]. Selecting a defined Histone H2B-1 product ensures that the specific sequence, nucleosome stability profile, and modification landscape are known and consistent, as detailed in the quantitative evidence below.

Quantitative Evidence for Histone H2B-1 Differentiation Against Closest Analogs


H2B-1 vs. H2B-2 Differential Nucleosome H2A-H2B Dimer Lability

A direct head-to-head comparison using hydroxyapatite dissociation chromatography demonstrated that H2A-H2B.1 dimers elute from chromatin at lower NaCl concentrations than H2A-H2B.2 dimers, signifying reduced nucleosome affinity for the H2B.1 variant [1]. This differential lability is further exacerbated by post-translational modifications: ubiquitinated H2A-H2B.1 dimers dissociate at even lower NaCl concentrations than unmodified H2A-H2B.1 dimers, a behavior not observed for H2B.2-containing dimers, suggesting that H2B.2 has a stabilizing role [1].

Nucleosome Stability Histone Variant Biochemistry Chromatin Dynamics

Quantitative Isoform-Specific Expression Profiling Across Cancer Cell Lines

A comprehensive bottom-up mass spectrometry analysis quantified H2B isoform relative abundances across a panel of cancer cell lines, revealing that isoforms H2B1B and H2B1M exhibit large, cancer-type-specific variations [1]. For example, HFF and hES2 cell lines showed markedly higher levels of both isoforms compared to most other cancer lines [1]. Other type-1 isoforms, such as H2B2F and H2B1L, also varied between cell types but did not reach the striking differential levels seen for H2B1B and H2B1M [1]. This demonstrates that bulk H2B quantification masks isoform-specific biology and that H2B-1 isoform selection is critical for cell-line-specific chromatin studies.

Cancer Epigenetics Histone Isoform Quantification Mass Spectrometry Proteomics

Sequence Divergence of Testis-Specific H2B Type 1-A (H2B1A) vs. Somatic H2B.1 Canonical Isoform

The testis- and sperm-specific variant H2B type 1-A (hTSH2B/H2B1A), encoded by H2BC1, shares only 85% identity with human somatic H2B.1 [1]. The majority of amino acid differences are concentrated at the N-terminal end of the protein, a region critical for post-translational modification and nucleosome entry/exit site dynamics [1] [2]. This sequence divergence is functionally significant: nucleosome structures containing hTSH2B exhibit loss of L1-L1' loop H-bonding interactions and reduced histone dimer-DNA contacts, leading to a more open chromatin configuration that facilitates histone-to-protamine exchange during spermatogenesis [2].

Histone Variants Spermatogenesis Chromatin Remodeling

H2B N-Terminal Tail Secondary Structure Propensity: H2B1 vs. H2B2

Molecular dynamics simulations at physiologically relevant salt concentrations reveal that the N-terminal tail of H2B1 (H2B tail-1) possesses greater helical propensity than the corresponding H2B2 tail (H2B tail-2) [1]. At 0.15 M NaCl, the wild-type H2B1 tail shows more pronounced helices, while the H2B2 tail exhibits increased helical content only upon acetylation [1]. The residue-level helical propensity analysis confirms that the H2B1 and H2B2 tails sample distinct secondary structure ensembles, which can influence their interaction with DNA gyres and chromatin-binding proteins [1].

Histone Tails Intrinsic Disorder Molecular Dynamics Simulation

Optimal Application Scenarios for Histone H2B-1 Based on Verified Differential Evidence


Nucleosome Reconstitution for Transcriptional Regulation Studies

When assembling defined nucleosome arrays for in vitro transcription or histone exchange assays, Histone H2B-1 is the preferred reagent. Evidence indicates that H2A-H2B.1 dimers exhibit greater lability compared to H2B.2-containing dimers, a property that directly impacts transcription factor access and histone chaperone-mediated exchange [1]. Using H2B-1 allows researchers to recapitulate the dynamic chromatin behavior observed in transcriptionally active gene-enriched chromatin fractions, whereas H2B-2 would artificially stabilize the nucleosome, potentially masking regulatory processes [1]. Additionally, the defined sequence of H2B-1 eliminates the confounding variable of isoform mixture present in bulk histone preparations.

Cancer Epigenetic Biomarker Discovery and Drug Screening

Quantitative proteomics has established that H2B type-1 isoforms, particularly H2B1B and H2B1M, exhibit large, cancer-type-specific variations in protein abundance [2]. For researchers developing epigenetic inhibitors (e.g., HDACs, HATs, methyltransferases) or profiling histone PTM signatures in specific cancer models, using a characterized H2B-1 product ensures that the substrate's isoform identity matches the endogenous profile of the cell line under study (e.g., HeLa, Jurkat, hES2). Failure to control for H2B isoform identity can lead to misleading conclusions about drug potency or biomarker specificity, given that bulk acetylation levels on H2B isoforms correlate with acetylation on other histone family members [2].

Male Germ Cell and Spermatogenesis Chromatin Research

Investigations into the histone-to-protamine transition during spermatogenesis require the testis-specific histone H2B type 1-A (H2B1A/TSH2B) variant, which differs from somatic H2B.1 by 15% sequence divergence and induces a more open nucleosome conformation [3] [4]. The reduced histone-DNA contacts and altered L1-L1' loop interactions of H2B1A-containing nucleosomes are essential for facilitating nucleosome disassembly and protamine deposition [4]. Substituting somatic H2B-1 in these assays will fail to replicate the structural transitions observed in germ cell chromatin, leading to incorrect interpretations of chromatin remodeling during spermatogenesis.

In Silico Modeling of Histone Tail Dynamics and Epigenetic Reader Interactions

Molecular dynamics simulations demonstrate that H2B-1 and H2B-2 N-terminal tails adopt distinct secondary structure ensembles, with H2B-1 tails possessing greater intrinsic helical propensity at physiological salt [5]. For computational chemists and structural biologists modeling bromodomain or other epigenetic reader domain binding to H2B tails, the specific tail conformation of H2B-1 must be used as the docking template. Using a generic H2B tail sequence or the H2B-2 tail may misrepresent the accessible conformational space, leading to false-negative or false-positive results in virtual screening campaigns targeting histone PTMs.

Quote Request

Request a Quote for Histone H2B-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.